molecular formula C8H11NS B1624480 1-(Thien-2-yl)pyrrolidine CAS No. 19983-18-7

1-(Thien-2-yl)pyrrolidine

Cat. No. B1624480
CAS RN: 19983-18-7
M. Wt: 153.25 g/mol
InChI Key: KTQSFEDQGUDURK-UHFFFAOYSA-N
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Description

1-(Thien-2-yl)pyrrolidine, also known as T2P, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. T2P is a heterocyclic compound that contains a pyrrolidine ring and a thienyl ring, which are both known for their biological activities.

Scientific Research Applications

1-(Thien-2-yl)pyrrolidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(Thien-2-yl)pyrrolidine has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-(Thien-2-yl)pyrrolidine has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease due to its neuroprotective effects.
In materials science, 1-(Thien-2-yl)pyrrolidine has been used as a building block for the synthesis of novel materials with unique properties. 1-(Thien-2-yl)pyrrolidine has been incorporated into polymers, organic semiconductors, and liquid crystals, among other materials. The unique properties of 1-(Thien-2-yl)pyrrolidine make it a valuable building block for the development of new materials with applications in electronics, optoelectronics, and energy storage.

Mechanism Of Action

The mechanism of action of 1-(Thien-2-yl)pyrrolidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(Thien-2-yl)pyrrolidine has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and reward processing. 1-(Thien-2-yl)pyrrolidine has also been shown to activate the GABAergic system, which is involved in the regulation of anxiety and seizure activity.

Biochemical And Physiological Effects

1-(Thien-2-yl)pyrrolidine has been shown to have various biochemical and physiological effects in animal models. 1-(Thien-2-yl)pyrrolidine has been shown to reduce pain and inflammation, increase locomotor activity, and improve cognitive function. 1-(Thien-2-yl)pyrrolidine has also been shown to have anticonvulsant effects and to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-(Thien-2-yl)pyrrolidine has several advantages for use in lab experiments. 1-(Thien-2-yl)pyrrolidine is relatively easy to synthesize and has a high purity, making it suitable for various applications. 1-(Thien-2-yl)pyrrolidine is also stable under a wide range of conditions, making it suitable for use in experiments that require prolonged exposure to various conditions. However, 1-(Thien-2-yl)pyrrolidine is not widely available and can be expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 1-(Thien-2-yl)pyrrolidine. One direction is to further elucidate the mechanism of action of 1-(Thien-2-yl)pyrrolidine, which may lead to the development of new treatments for various neurological disorders. Another direction is to explore the potential applications of 1-(Thien-2-yl)pyrrolidine in materials science, such as the development of new organic semiconductors and liquid crystals. Finally, further research is needed to explore the potential limitations and safety concerns associated with the use of 1-(Thien-2-yl)pyrrolidine in various applications.

properties

IUPAC Name

1-thiophen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-6-9(5-1)8-4-3-7-10-8/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQSFEDQGUDURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466798
Record name SBB059083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidino-thiophene

CAS RN

19983-18-7
Record name SBB059083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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